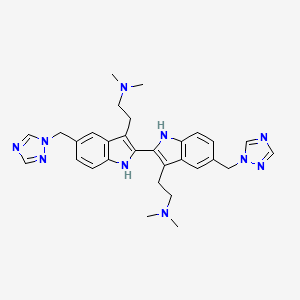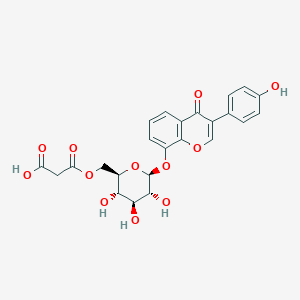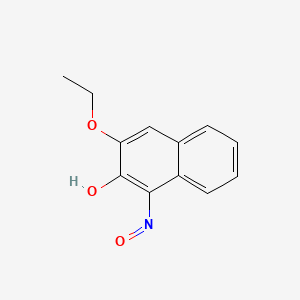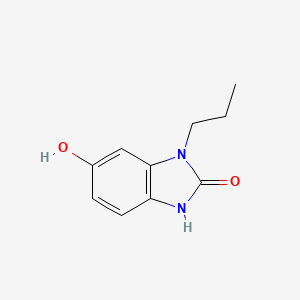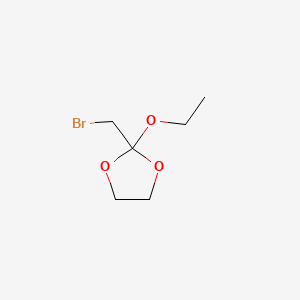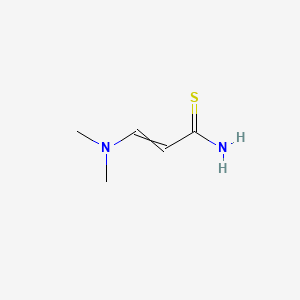
2-Propenethioamide, 3-(dimethylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)prop-2-enethioamide is an organic compound with the molecular formula C6H12N2S. It is a thioamide derivative and is known for its applications in organic synthesis, particularly in the formation of functionalized azines. This compound is characterized by the presence of a dimethylamino group and a thioamide group attached to a prop-2-ene backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)prop-2-enethioamide can be achieved through the reaction of cyclohexylidenecyanothioacetamide with N,N-dimethylformamide dimethyl acetal. The reaction conditions play a crucial role in determining the final product. When the starting reagents are refluxed without a solvent, 3-(methylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is formed. refluxing in benzene for 8 hours leads to the formation of 2-cyano-3-(dimethylamino)prop-2-enethioamide .
Industrial Production Methods: Industrial production methods for 3-(Dimethylamino)prop-2-enethioamide typically involve large-scale synthesis using similar reaction conditions as described above. The choice of solvent and reaction time are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Dimethylamino)prop-2-enethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)prop-2-enethioamide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of functionalized azines and other heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)prop-2-enethioamide involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thioamide group can act as a nucleophile in various reactions. These interactions facilitate the compound’s role in organic synthesis and its potential biological activities.
Comparación Con Compuestos Similares
- 3-(Methylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
- 3-Aryl-2-cyanoprop-2-enethioamides
Comparison: 3-(Dimethylamino)prop-2-enethioamide is unique due to its specific functional groups, which provide distinct reactivity and applications.
Propiedades
Fórmula molecular |
C5H10N2S |
|---|---|
Peso molecular |
130.21 g/mol |
Nombre IUPAC |
3-(dimethylamino)prop-2-enethioamide |
InChI |
InChI=1S/C5H10N2S/c1-7(2)4-3-5(6)8/h3-4H,1-2H3,(H2,6,8) |
Clave InChI |
CITZWTNUFMSYPZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=CC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




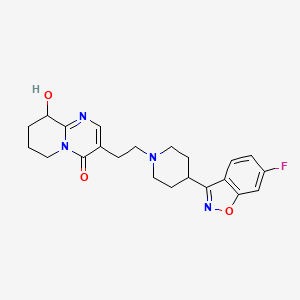
![ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride](/img/structure/B13838887.png)
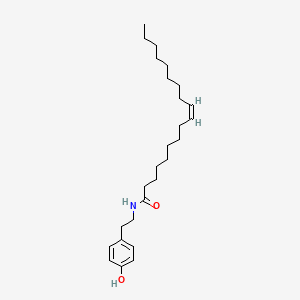
![3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal](/img/structure/B13838895.png)
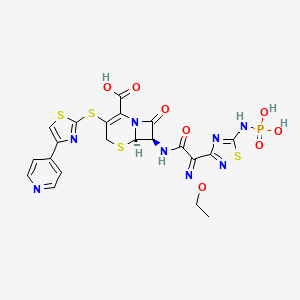
![4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13838898.png)
